molecular formula C14H13BrN2O2 B2954698 Tert-butyl 3-bromo-4-cyanoindole-1-carboxylate CAS No. 2305254-97-9

Tert-butyl 3-bromo-4-cyanoindole-1-carboxylate

Cat. No.: B2954698
CAS No.: 2305254-97-9
M. Wt: 321.174
InChI Key: ISABQECNMWXDIU-UHFFFAOYSA-N
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Description

Tert-butyl 3-bromo-4-cyanoindole-1-carboxylate is a substituted indole derivative featuring a tert-butyl carbamate group at the 1-position, a bromine atom at the 3-position, and a cyano group at the 4-position of the indole scaffold. This compound belongs to a broader class of tert-butyl-protected heterocycles widely utilized in medicinal chemistry and organic synthesis. The bromine and cyano substituents confer distinct electronic and steric properties, making it a versatile intermediate for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and nucleophilic substitutions .

Properties

IUPAC Name

tert-butyl 3-bromo-4-cyanoindole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O2/c1-14(2,3)19-13(18)17-8-10(15)12-9(7-16)5-4-6-11(12)17/h4-6,8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISABQECNMWXDIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C(C=CC=C21)C#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-bromo-4-cyanoindole-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of an indole derivative followed by the introduction of a cyano group and the esterification of the carboxylate group. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and cyanating agents like copper(I) cyanide (CuCN). The esterification step can be achieved using tert-butyl alcohol and a suitable acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-bromo-4-cyanoindole-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The indole core can be oxidized to form different functional groups, such as aldehydes or ketones, using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide, DMF), and bases (e.g., potassium carbonate, K2CO3).

    Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., tetrahydrofuran, THF).

    Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., water, acetone).

Major Products

    Substitution: Formation of substituted indole derivatives.

    Reduction: Formation of amine derivatives.

    Oxidation: Formation of aldehyde or ketone derivatives.

Scientific Research Applications

Tert-butyl 3-bromo-4-cyanoindole-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as anticancer, antimicrobial, and antiviral properties.

    Medicine: Explored as a lead compound for drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of tert-butyl 3-bromo-4-cyanoindole-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the cyano and bromine groups can influence its binding affinity and specificity towards these targets. Detailed studies on its mechanism of action are essential to understand its potential therapeutic effects and safety profile.

Comparison with Similar Compounds

Table 1: Comparison of Tert-butyl Indole Carboxylate Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Reactivity/Applications
Tert-butyl 3-bromo-4-cyanoindole-1-carboxylate Br (3), CN (4) C₁₄H₁₃BrN₂O₂ ~337.18* Cross-coupling, nucleophilic substitution
tert-Butyl 3-Bromomethylindole-1-carboxylate BrCH₂ (3) C₁₄H₁₆BrNO₂ 310.19 Alkylation, polymer synthesis
tert-Butyl 7-bromo-5-(3-fluorobenzyl)-pyridoindole-carboxylate Br (7), 3-fluorobenzyl (5) C₂₃H₂₄BrFN₂O₂ 459.35 Kinase inhibition, anticancer research
tert-Butyl 3-cyano-4-oxopyrrolidine-1-carboxylate CN (3), O (4) C₁₀H₁₄N₂O₃ 210.23 Peptide mimetics, protease inhibitors
tert-Butyl 3-acetyl-1H-indole-1-carboxylate Acetyl (3) C₁₅H₁₇NO₃ 259.30 Alkenylation (via Nysted/Petasis reagents)

*Calculated based on standard atomic masses.

Biological Activity

Tert-butyl 3-bromo-4-cyanoindole-1-carboxylate is a synthetic compound belonging to the indole family, notable for its potential pharmacological applications. This article explores its biological activity, including mechanisms of action, structural comparisons, and relevant case studies.

Chemical Structure and Properties

The compound features a bicyclic structure with a molecular formula of C13_{13}H12_{12}BrN2_{2}O2_{2} and a molecular weight of approximately 296.16 g/mol. The presence of a tert-butyl ester , bromine at the 3-position, and a cyano group at the 4-position enhances its reactivity and solubility in organic solvents, making it an important intermediate in medicinal chemistry.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to:

  • Anticancer Properties : Compounds with indole structures are frequently associated with anticancer activities. The cyano group may facilitate interactions with biological targets through hydrogen bonding or dipole interactions, enhancing its efficacy against various cancer cell lines.
  • Inhibition of Cytochrome P450 Enzymes : This compound has shown inhibitory effects on certain cytochrome P450 enzymes, which play a critical role in drug metabolism. Inhibition of these enzymes can lead to altered pharmacokinetics of co-administered drugs, potentially enhancing their therapeutic effects.
  • Antimicrobial and Anti-inflammatory Effects : Similar indole derivatives have been documented to exhibit antimicrobial and anti-inflammatory activities, suggesting that this compound may possess these properties as well.

Comparative Analysis with Related Compounds

To better understand the unique attributes of this compound, it can be compared with structurally similar compounds:

Compound NameStructural FeaturesUnique Attributes
Tert-butyl 3-bromo-5-cyanoindole-1-carboxylateBromine at position 3, cyano at position 5Different position of cyano group affects reactivity
Tert-butyl 3-chloro-4-cyanoindole-1-carboxylateChlorine instead of bromineChlorine's smaller size may influence electronic properties
Tert-butyl 3-fluoro-4-cyanoindole-1-carboxylateFluorine instead of bromineFluorine's electronegativity alters interaction dynamics
Tert-butyl 3-bromo-4-formylindole-1-carboxylateFormyl group instead of cyanoChanges in reactivity due to different functional groups

This table illustrates how variations in halogenation and functional groups can impact the chemical reactivity and biological activity of related indole compounds.

Case Studies and Research Findings

Research studies have demonstrated the biological activity of this compound in various contexts:

  • Anticancer Activity : In vivo studies using human tumor xenograft models have shown that indole derivatives exhibit significant activity against several cancer types, including glioblastoma and breast cancer. The specific mechanisms often involve inhibition of key signaling pathways associated with tumor growth and metastasis.
  • Cytochrome P450 Inhibition : A study indicated that this compound inhibits CYP2D6 and CYP3A4 enzymes, which are crucial for the metabolism of many therapeutic agents. This inhibition could lead to increased bioavailability of co-administered drugs, thereby enhancing their therapeutic outcomes.
  • Structure-Based Drug Design : Investigations into structure-activity relationships (SAR) have revealed that modifications to the indole scaffold can lead to improved potency against specific biological targets. For instance, altering the position or nature of substituents has been shown to enhance binding affinity and selectivity towards cancer-related kinases.

Q & A

Q. What intermediates form during acidic/basic degradation, and how are they characterized?

  • Methodology : Under acidic conditions (HCl/EtOH), the tert-butyl ester hydrolyzes to the carboxylic acid. Use LC-MS/MS to track degradation pathways. Stabilize intermediates with buffered solutions (pH 7) during kinetic studies .

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